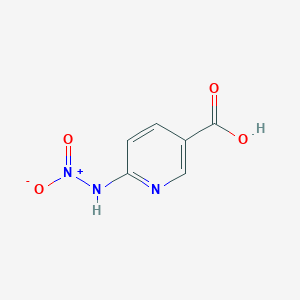

6-(Nitroamino)-3-pyridinecarboxylic acid

説明

特性

IUPAC Name |

6-nitramidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c10-6(11)4-1-2-5(7-3-4)8-9(12)13/h1-3H,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWPHLJCNRCENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Ozonolysis of Substituted Quinolines

One established method for preparing substituted pyridinecarboxylic acids, including derivatives like 6-(Nitroamino)-3-pyridinecarboxylic acid, is the ozonolysis of corresponding substituted quinolines. This process involves:

- Reacting substituted quinolines bearing appropriate substituents inert under reaction conditions with ozone in aqueous acidic solutions at temperatures ranging from −5 to +40 °C.

- Maintaining the reaction mixture at 0 to 100 °C for 0.5 to 15 hours with oxygen or air bubbling to decompose peroxides formed.

- Isolating the resulting substituted pyridinecarboxylic acid after completion.

This method is advantageous for its regioselectivity and ability to introduce carboxylic acid groups at specific positions on the pyridine ring.

Multi-step Synthesis from Pyridine Derivatives

The synthesis of this compound methyl ester, a close derivative, provides insight into the preparation of the acid itself. The typical synthetic route involves:

- Starting from pyridine derivatives substituted at positions 3 and 6.

- Introducing the nitro group via nitration reactions.

- Amination to convert the nitro group to a nitroamino group.

- Esterification to form the methyl ester of the carboxylic acid.

- Hydrolysis of the ester to yield the free acid.

This multi-step approach allows for precise control over functional group placement and purity. Analytical techniques such as NMR, TLC, and mass spectrometry are employed to monitor reaction progress and confirm product identity.

Chlorination and Subsequent Functionalization Routes

Though focused on 6-chloro-3-pyridinecarboxylic acid, related methods employing chlorinated pyridine derivatives provide useful strategies for preparing substituted pyridinecarboxylic acids. For example:

- Reacting 2-chloro-5-nitropyridine with mineral acids (e.g., sulfuric acid) at 50–140 °C for 1–4 hours.

- Subsequent hydrolysis or water treatment at low temperatures (0–80 °C) to form the carboxylic acid.

- This method yields high purity products (>99.5%) with minimal side reactions, indicating potential adaptation for nitroamino derivatives by modifying substituents and reaction conditions.

Reaction Conditions and Parameters

| Step | Reaction Type | Starting Material | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Ozonolysis | Substituted quinoline | Ozone in acidic aqueous solution, −5 to +40 °C, 0.5–15 h | Formation of substituted pyridinecarboxylic acid |

| 2 | Nitration/Amination | Pyridine derivative | Controlled nitration, then amination | Introduction of nitroamino group |

| 3 | Esterification | Carboxylic acid intermediate | Reaction with methanol and acid catalyst | Formation of methyl ester |

| 4 | Hydrolysis | Methyl ester | Acidic or basic hydrolysis | Free this compound |

Analytical and Research Findings

- Purity and Yield : The ozonolysis method and chlorination-hydrolysis routes yield products with purities exceeding 99%, with yields ranging from 85% to 90% under optimized conditions.

- Structural Confirmation : Characterization by NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirms the presence of the nitroamino and carboxylic acid groups at the correct positions on the pyridine ring.

- Reactivity : The nitroamino group imparts electron-withdrawing properties, influencing the compound's reactivity in further synthetic transformations and potential biological activity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Ozonolysis of quinolines | Substituted quinolines | Ozone, acidic aqueous solution, 0–40 °C | High regioselectivity, good purity | Requires ozone handling |

| Multi-step nitration/amination | Pyridine derivatives | Nitration agents, amines, esterification | Versatile, allows functional group control | Multi-step, time-consuming |

| Chlorination and hydrolysis | 2-chloro-5-nitropyridine | Mineral acids (sulfuric acid), heat | High purity, low side products | Specific to chlorinated precursors |

化学反応の分析

Types of Reactions

6-(Nitroamino)-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitroamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), MoO3, (NH4)6Mo7O24·4H2O.

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Esters or amides.

科学的研究の応用

6-(Nitroamino)-3-pyridinecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.

作用機序

The mechanism of action of 6-(Nitroamino)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroamino group can participate in hydrogen bonding or electrostatic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target molecule. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

類似化合物との比較

Key Structural Analogs

The following table highlights structurally related 3-pyridinecarboxylic acid derivatives and their substituents:

Electronic and Acidity Effects

- Nitroamino (-NHNO₂) vs. Amino (-NH₂): The nitroamino group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This increases the acidity of the carboxylic acid group (lower pKa) compared to the electron-donating -NH₂ substituent in 6-amino-3-pyridinecarboxylic acid .

- Nitroamino vs. Chloro (-Cl): While both are electron-withdrawing, -Cl is less polarizable, leading to weaker hydrogen-bonding capacity. Nitroamino derivatives may exhibit stronger intermolecular interactions (e.g., hydrogen bonds) critical for crystal packing or protein binding .

生物活性

6-(Nitroamino)-3-pyridinecarboxylic acid, also known as 6-nitramidopyridine-3-carboxylic acid, is a heterocyclic organic compound characterized by a pyridine ring with a nitroamino group at the 6-position and a carboxylic acid group at the 3-position. This structure imparts unique biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

- IUPAC Name: 6-nitramidopyridine-3-carboxylic acid

- Molecular Formula: C₆H₅N₃O₄

- CAS Number: 439681-56-8

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitroamino group can engage in hydrogen bonding and electrostatic interactions, while the carboxylic acid can form ionic bonds with positively charged residues in target proteins. These interactions can modulate the activity of enzymes or receptors, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study reported that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes its effects on different cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Induction of oxidative stress |

Case Studies

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with concentrations as low as 16 µg/mL, highlighting its potential as an alternative treatment option.

- Case Study on Anticancer Effects : A recent study focused on the effects of this compound on breast cancer cells. The findings indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Research Applications

The compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a scaffold for synthesizing novel bioactive compounds.

- Pharmacology : Investigated for its role as an enzyme inhibitor or receptor antagonist.

- Agricultural Chemistry : Explored for potential use in developing new pesticides due to its biological activity against pests.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Nitroamino)-3-pyridinecarboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nitration of a pyridine precursor followed by amidation or carboxylation. For analogs like 6-hydroxy-3-pyridinecarboxylic acid, hydrolysis of nitriles (e.g., pyridine-3-carbonitrile) under basic conditions is common . Optimize nitration steps using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize decomposition. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

- Key Considerations : Monitor reaction progress with TLC or HPLC. Yield depends on stoichiometry, temperature, and protecting group strategies for the nitroamino moiety.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions (e.g., nitroamino at C6, carboxyl at C3) .

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95%) .

- Mass spectrometry (ESI-MS) for molecular ion verification .

Q. What are the stability profiles of this compound under storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store in airtight containers at 2–8°C, protected from light and moisture, as recommended for pyridinecarboxylic acid derivatives .

- Critical Observations : Nitro groups may hydrolyze under prolonged exposure to humidity; monitor for degradation products like 6-amino-3-pyridinecarboxylic acid.

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodology : Use DFT calculations (e.g., Gaussian 09) to predict electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to assess binding affinity to biological targets (e.g., enzymes). Compare to structurally related compounds like 6-(4-chlorophenyl)oxazolo-pyridinecarboxylic acid .

- Validation : Correlate computational predictions with experimental IC₅₀ values from enzyme inhibition assays.

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

- Methodology : Develop a UPLC-MS/MS method with deuterated internal standards to enhance selectivity. For separation, use a HILIC column (e.g., Waters ACQUITY) with mobile phases containing 0.1% formic acid .

- Troubleshooting : Address matrix effects (e.g., plasma proteins) via solid-phase extraction (C18 cartridges) .

Q. How do contradictory data on the reactivity of nitroamino groups in pyridine derivatives arise, and how should they be reconciled?

- Case Study : Conflicting reports on nitro group reduction (e.g., catalytic hydrogenation vs. Sn/HCl) may stem from competing side reactions (e.g., decarboxylation). Validate methods via controlled experiments with inline IR monitoring .

- Resolution : Cross-reference findings with analogs like 3-nitro-6-pyridinecarboxaldehyde, which exhibits similar reactivity patterns .

Q. What mechanistic insights explain the biological activity of this compound derivatives?

- Approach : Perform SAR studies by synthesizing analogs (e.g., varying substituents at C3 or C6) and testing against targets like kinases or GPCRs. For example, trifluoromethylpyridine derivatives show enhanced metabolic stability .

- Experimental Design : Use radiolabeled (¹⁴C) compounds to track biodistribution in vitro/in vivo .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates during nitration) rigorously, as minor deviations can alter yields .

- Analytical Rigor : Validate HPLC methods per ICH guidelines, including LOD/LOQ determination .

- Data Transparency : Report conflicting results (e.g., unexpected byproducts) with proposed mechanistic explanations, referencing safety data sheets for hazard mitigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。